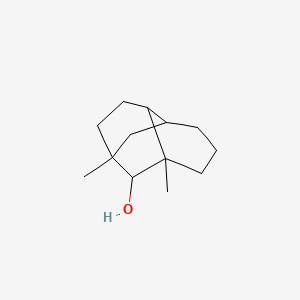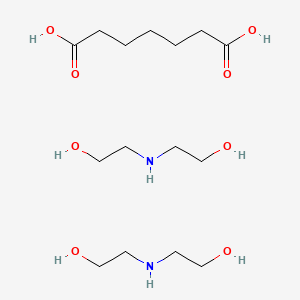
Bis(bis(2-hydroxyethyl)ammonium) heptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(bis(2-hydroxyethyl)ammonium) heptanedioate typically involves the reaction of heptanedioic acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolving heptanedioic acid in a suitable solvent.
- Adding bis(2-hydroxyethyl)amine to the solution.
- Stirring the mixture at a specific temperature and pH to facilitate the reaction.
- Isolating and purifying the product through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification methods to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(bis(2-hydroxyethyl)ammonium) heptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Bis(bis(2-hydroxyethyl)ammonium) heptanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of environmentally friendly lubricants and additives.
Mécanisme D'action
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) heptanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl)ammonium erucate: Another compound with similar properties, used as an environmentally friendly lubricant and additive.
Bis(2-hydroxyethyl)ammonium oleate: Known for its use in similar applications as bis(bis(2-hydroxyethyl)ammonium) heptanedioate.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
85029-96-5 |
|---|---|
Formule moléculaire |
C15H34N2O8 |
Poids moléculaire |
370.44 g/mol |
Nom IUPAC |
heptanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H12O4.2C4H11NO2/c8-6(9)4-2-1-3-5-7(10)11;2*6-3-1-5-2-4-7/h1-5H2,(H,8,9)(H,10,11);2*5-7H,1-4H2 |
Clé InChI |
OLRWJLYTZWCENN-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CCC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


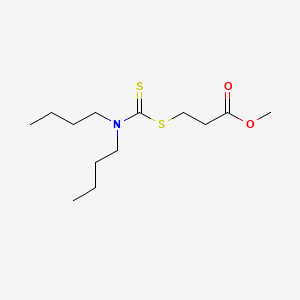

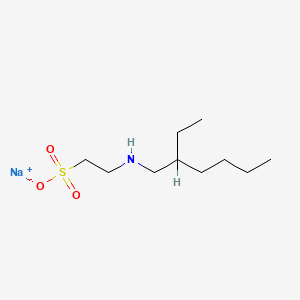

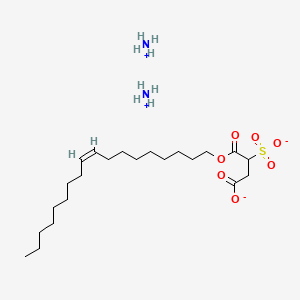
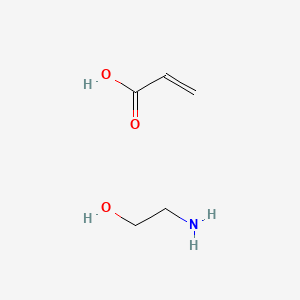
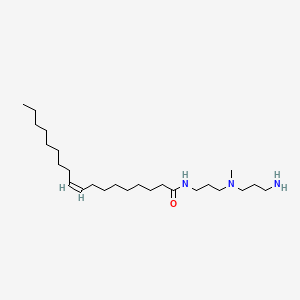

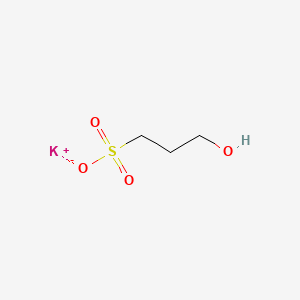

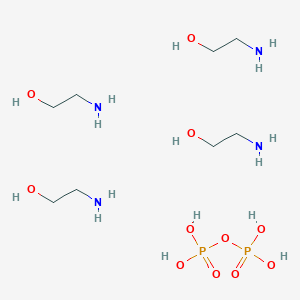

![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)
